3-phenylimidazo[1,2-a]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,12H |
InChI Key |
GOSNEJZQDVQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylimidazo 1,2 a Pyridin 2 3h One and Its Derivatives
Conventional and Foundational Synthetic Approaches
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core have laid the groundwork for the development of more advanced and efficient protocols. These foundational strategies primarily rely on the cyclocondensation of readily available precursors.
Cyclocondensation Reactions of 2-Aminopyridines
The most prevalent and versatile approach to the imidazo[1,2-a]pyridine skeleton involves the reaction of a 2-aminopyridine (B139424) with a suitable three-carbon synthon. The nature of this second component defines the specific subtype of the cyclocondensation reaction.
The reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones, is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. For instance, the condensation of various 2-aminopyridines with 3-(2-bromoacetyl)coumarins in the solid state under solvent-free conditions yields 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones. organic-chemistry.org
A notable limitation of this method is the availability and lachrymatory nature of many α-halocarbonyl compounds. organic-chemistry.org To circumvent this, one-pot procedures have been developed where the α-halocarbonyl compound is generated in situ. For example, acetophenones can be brominated in the presence of a brominating agent, and the resulting α-bromoacetophenone reacts with 2-aminopyridine without isolation. organic-chemistry.org
A versatile protocol for the synthesis of di-substituted 3-phenylimidazo[1,2-a]pyridines has been developed by coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone. researchgate.net This method utilizes a 2-aminopyridine/CBrCl3 system that acts as an α-bromination shuttle, transferring a bromine atom from CBrCl3 to the α-carbon of the carbonyl compound. organic-chemistry.orgresearchgate.net This triggers a cascade of C-N bond formations to yield the final product with isolated yields of up to 97%. researchgate.net
Table 1: Synthesis of 3-Phenylimidazo[1,2-a]pyridines using an in situ α-Bromination Shuttle
| Entry | Carbonyl Compound | 2-Aminopyridine Derivative | Product | Yield (%) |
| 1 | Phenylacetophenone | 2-Aminopyridine | 2,3-Diphenylimidazo[1,2-a]pyridine | 97 |
| 2 | Phenylacetone | 2-Aminopyridine | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 85 |
| 3 | β-Tetralone | 2-Aminopyridine | 2,3-Dihydrobenzo[h]imidazo[2,1-a]isoquinoline | 92 |
| 4 | Phenylacetophenone | 2-Amino-5-methylpyridine | 2,3-Diphenyl-7-methylimidazo[1,2-a]pyridine | 95 |
Data sourced from multiple studies. organic-chemistry.orgresearchgate.net
The use of α-diazoketones as precursors for the synthesis of imidazo[1,2-a]pyridines is a less common but effective method. These reactions are often catalyzed by transition metals, such as rhodium or copper, which facilitate the formation of a carbene intermediate from the diazoketone. This carbene then reacts with the 2-aminopyridine to form the heterocyclic ring system. While specific examples for the direct synthesis of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one using this method are not extensively documented in readily available literature, the general strategy is recognized in heterocyclic synthesis.
The direct use of carbonyl compounds, particularly ketones, in conjunction with an oxidizing agent, provides a more atom-economical approach to imidazo[1,2-a]pyridines. A one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone (B1666503), [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide), and 2-aminopyridine under solvent-free conditions has been reported to give excellent yields. nih.gov
Furthermore, the reaction can be carried out using various substituted acetophenones and 2-aminopyridines, demonstrating the versatility of this method. nih.gov For instance, the reaction of acetophenone with 2-aminopyridine using this method yields 2-phenylimidazo[1,2-a]pyridine (B181562) in 82% yield at room temperature. nih.gov
The use of alkenes, specifically nitroolefins, in a copper-catalyzed one-pot procedure with aminopyridines and air as the oxidant, has been developed for the construction of a variety of imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org This reaction is general and tolerates a range of substituents. organic-chemistry.org
Formylation Strategies (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.govijpcbs.com In the context of imidazo[1,2-a]pyridine synthesis, this reaction is typically used to introduce a formyl group at the C3 position of a pre-existing 2-phenylimidazo[1,2-a]pyridine ring. The resulting 3-formyl derivative can then be further elaborated to introduce other functionalities.
For example, a synthetic route to Zolpidem, a well-known imidazo[1,2-a]pyridine-based drug, involves the Vilsmeier-Haack formylation of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. google.com The resulting aldehyde is then subjected to a series of reactions to build the final acetamide (B32628) side chain. google.com The Vilsmeier-Haack reagent is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl3). nih.gov
Catalytic Approaches in Synthesis
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and environmental compatibility. Various transition metal catalysts have been successfully employed in the synthesis of this compound and its derivatives.
Copper-catalyzed reactions are prominent in this area. A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been shown to be compatible with a broad range of functional groups. organic-chemistry.org This method can also be used to form alkenyl-substituted imidazoheterocycles from unsaturated ketones. organic-chemistry.org Another copper-catalyzed method involves the reaction of aminopyridines and nitroolefins using air as the oxidant in a one-pot procedure. nih.govorganic-chemistry.org
Iron catalysis has also been explored. A direct Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process has been reported to produce 3-aroylimidazo[1,2-a]pyridines in high yields. nih.govrsc.org Interestingly, when the same reaction is carried out under an argon atmosphere, it yields 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.govrsc.org
Gold catalysts have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines. A mild, atom-economical synthesis using catalytic PicAuCl2 in the presence of an acid has been developed, which is particularly useful for installing stereogenic centers adjacent to the imidazo[1,2-a]pyridine ring without loss of enantiomeric excess. nih.gov Gold-catalyzed synthesis of 3-acylimidazo[1,2-a]pyridines via carbene oxidation has also been achieved. researchgate.net
Table 2: Overview of Catalytic Syntheses of Imidazo[1,2-a]pyridine Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / air | 2-Aminopyridines, Acetophenones | 2-Aryl/alkenyl-imidazo[1,2-a]pyridines | Broad functional group tolerance, aerobic oxidation. organic-chemistry.org |
| CuBr / air | 2-Aminopyridines, Nitroolefins | Substituted imidazo[1,2-a]pyridines | One-pot procedure, use of air as oxidant. nih.govorganic-chemistry.org |
| FeBr3 / air | Imidazo[1,2-a]pyridines, Aryl aldehydes | 3-Aroylimidazo[1,2-a]pyridines | Aerobic oxidative cross-dehydrogenative coupling. nih.govrsc.org |
| FeBr3 / Argon | Imidazo[1,2-a]pyridines, Aryl aldehydes | 3,3'-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) | Switch of product by changing atmosphere. nih.govrsc.org |
| PicAuCl2 / Acid | Pyridine N-oxides, Alkynes | Imidazo[1,2-a]pyridines | Mild conditions, atom economical, preserves stereochemistry. nih.gov |
Transition Metal-Catalyzed Processes
Transition metals have proven to be powerful catalysts for forging the intricate bonds required to build and functionalize the imidazo[1,2-a]pyridine core. Catalysts based on palladium, copper, iron, and yttrium have each been utilized to create unique pathways to these molecules, offering regioselectivity and efficiency.
Palladium-Catalyzed Cyclizations
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the imidazo[1,2-a]pyridine system is notable for functionalizing the pre-formed core. Research has demonstrated that Pd-catalyzed cross-coupling reactions are effective for introducing aryl groups onto a 2-phenylimidazo[1,2-a]pyridine (PIP) scaffold. researchgate.net This method is particularly useful for tuning the photophysical properties of these compounds, such as their excited-state intramolecular proton transfer (ESIPT) luminescence. researchgate.net By strategically introducing various aryl substituents, the emission color of the resulting dyes can be modulated across a wide spectrum, from blue-green to red. researchgate.net
The process generally involves the reaction of a halogenated 2-phenylimidazo[1,2-a]pyridine with an appropriate arylboronic acid or other organometallic reagent in the presence of a palladium catalyst. The choice of substituent and its position on the PIP core significantly influences the resulting luminescent properties. researchgate.net
Table 1: Examples of Palladium-Catalyzed Aryl Substitution on the HPIP Core Data sourced from research on luminescent dyes.
| HPIP Starting Material | Aryl Group Introduced | Effect on Luminescence |
| Bromo-HPIP | Phenyl | Modulates ESIPT emission |
| Bromo-HPIP | 4-Methoxyphenyl | Electron-donating, tunes emission |
| Bromo-HPIP | 4-(Trifluoromethyl)phenyl | Electron-withdrawing, tunes emission |
Copper-Catalyzed Oxidative Couplings and Diamination
Copper catalysts offer a cost-effective and versatile alternative for synthesizing imidazo[1,2-a]pyridine derivatives. Various copper-mediated strategies have been developed, often proceeding through oxidative pathways using air or other oxidants.
One prominent method involves a three-component, one-pot cascade reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones, which furnishes a range of polysubstituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. capes.gov.br Another approach is the copper-mediated aerobic oxidative coupling of pyridines and enamides, which produces 3-bromo-imidazo[1,2-a]pyridines under mild conditions. researchgate.net This reaction tolerates a variety of functional groups. researchgate.net
Furthermore, tandem Cu(I)-catalyzed oxidative cyclization reactions of 2-aminopyridines and chalcones (1-phenyl-3-(aryl)prop-2-yn-1-ones) have been reported for the synthesis of 3-aroylimidazo[1,2-a]pyridines. organic-chemistry.org In some protocols, catalysts such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used, requiring both iodine and oxygen as oxidants for the transformation to succeed. organic-chemistry.org A copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine (B48309) can afford 1,3-diarylated imidazo[1,5-a]pyridines, an isomeric system, using oxygen as a clean oxidant. rsc.org
Table 2: Overview of Copper-Catalyzed Syntheses
| Starting Materials | Catalyst System | Product Type |
| 2-Aminopyridine, Sulfonyl azide, Terminal ynone | Copper Catalyst | Polysubstituted imidazo[1,2-a]pyridines capes.gov.br |
| Pyridine, Enamide | Copper-mediated, Aerobic | 3-Bromo-imidazo[1,2-a]pyridines researchgate.net |
| 2-Aminopyridine, Chalcone (B49325) | CuFe₂O₄, I₂, O₂ | 3-Aroylimidazo[1,2-a]pyridines organic-chemistry.org |
| 2-Aminopyridine, Methyl aryl ketone | CuI, Air | Imidazo[1,2-a]pyridines rsc.org |
Iron-Catalyzed Functionalizations
Iron catalysis presents an economical and environmentally friendly strategy for the C3-functionalization of the imidazo[1,2-a]pyridine ring. A notable advancement is the direct FeBr₃-catalyzed reaction between 2-arylimidazo[1,2-a]pyridines and various aromatic aldehydes. rsc.orgnih.gov This method's ingenuity lies in its chemoselectivity, which is controlled by the reaction atmosphere. organic-chemistry.org
When the reaction is conducted in the presence of air, an aerobic oxidative cross-dehydrogenative coupling occurs. rsc.org Oxygen acts as the principal oxidant, leading to the formation of 3-aroylimidazo[1,2-a]pyridine derivatives in high yields. rsc.org A plausible mechanism suggests that the iron catalyst activates the aldehyde, which then reacts with oxygen to form a benzoic acid intermediate; this intermediate subsequently acylates the imidazo[1,2-a]pyridine via a Friedel–Crafts-type reaction. organic-chemistry.org
Conversely, when the same starting materials are reacted under an inert argon atmosphere, the pathway shifts. rsc.org The reaction proceeds through a reductive coupling mechanism to yield 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) as the major product. rsc.org This dual reactivity from identical starting materials by simply changing the atmosphere provides a powerful tool for synthetic chemists. organic-chemistry.org Yields for the aroylation products can reach up to 89%.
Table 3: FeBr₃-Catalyzed Functionalization of 2-phenylimidazo[1,2-a]pyridine with Aldehydes
| Aldehyde | Catalyst | Atmosphere | Product Type | Yield (%) |
| Pyridine-2-carbaldehyde | FeBr₃ (20 mol%) | Air | 3-Aroylimidazo[1,2-a]pyridine | 89 |
| Benzaldehyde (B42025) | FeBr₃ (20 mol%) | Air | 3-Aroylimidazo[1,2-a]pyridine | 50 |
| 4-Chlorobenzaldehyde | FeBr₃ (20 mol%) | Air | 3-Aroylimidazo[1,2-a]pyridine | 45 |
| Benzaldehyde | FeBr₃ (20 mol%) | Argon | 3,3′-(phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) | 45 |
| 4-Methylbenzaldehyde | FeBr₃ (20 mol%) | Argon | 3,3′-(p-tolylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) | 65 organic-chemistry.org |
Yttrium-Catalyzed Aza-Friedel–Crafts Reactions
Yttrium triflate, Y(OTf)₃, has emerged as an effective Lewis acid catalyst for the C3-alkylation of imidazo[1,2-a]pyridines. A simple and efficient three-component aza-Friedel–Crafts reaction has been developed using imidazo[1,2-a]pyridines, various aldehydes, and amines. This method proceeds under a normal air atmosphere, avoiding the need for inert gas protection or anhydrous conditions.
The reaction provides a direct route to a series of C3-alkylated imidazo[1,2-a]pyridine derivatives in moderate to good yields. The process demonstrates excellent functional group tolerance and a broad substrate scope, accommodating 2-phenylimidazo[1,2-a]pyridines with both electron-donating and halogen groups on the phenyl ring. The reaction has been successfully scaled to the gram level, highlighting its practical utility. The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine, catalyzed by Y(OTf)₃. The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion, leading to the final alkylated product after deprotonation.
Table 4: Y(OTf)₃-Catalyzed Three-Component Synthesis of C3-Alkylated Imidazo[1,2-a]pyridines
| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) |
| 2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92 |
| 2-phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | 87 |
| 2-phenylimidazo[1,2-a]pyridine | 4-Bromobenzaldehyde | Morpholine | 90 |
| 2-(p-tolyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 92 |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 85 |
Organocatalytic and Heterogeneous Catalysis
Moving away from metal-based systems, organocatalysis provides an alternative platform for the synthesis of imidazo[1,2-a]pyridines, often under milder and more environmentally benign conditions.
DBU-Catalyzed Syntheses
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as an efficient organocatalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines. A facile protocol involves the two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. rsc.org This reaction is notable for being conducted at room temperature in the green solvent system of aqueous ethanol (B145695). rsc.org The method demonstrates a broad substrate scope and produces the desired products in yields ranging from 65% to 94%. rsc.org Its operational simplicity and the ability to be performed on a multigram scale make it an attractive and practical approach. rsc.org
Table 5: DBU-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines
| 2-Aminopyridine Derivative | Phenacyl Bromide Derivative | Yield (%) |
| 2-Aminopyridine | 2-Bromo-1-phenylethanone | 94 rsc.org |
| 2-Amino-5-methylpyridine | 2-Bromo-1-phenylethanone | 92 rsc.org |
| 2-Aminopyridine | 2-Bromo-1-(4-bromophenyl)ethanone | 90 rsc.org |
| 2-Aminopyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | 85 rsc.org |
| 2-Amino-4-chloropyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 65 rsc.org |
Solid Support Catalysis (e.g., CsF-Celite, Al₂O₃, TiCl₄)
The synthesis of the imidazo[1,2-a]pyridine core has been effectively facilitated by the use of solid-supported catalysts. These heterogeneous systems offer significant advantages, including simplified product purification, potential for catalyst recycling, and often milder reaction conditions compared to their homogeneous counterparts.
Classical synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones. The efficiency of this reaction can be enhanced using solid supports like alumina (B75360) (Al₂O₃) or catalysts such as titanium tetrachloride (TiCl₄). scielo.br For instance, the use of basic alumina has been reported to promote the cyclization reaction, providing a solid surface that facilitates the necessary bond formations. scielo.br Similarly, Lewis acids like TiCl₄, sometimes supported, can activate the carbonyl group of the α-haloketone, making it more susceptible to nucleophilic attack by the 2-aminopyridine. scielo.br These methods represent an important step up from earlier syntheses that required neutral or weak basic conditions without catalytic aid. scielo.br
| Catalyst/Support | Reactants | Key Features | Reference |
| Al₂O₃ | 2-Aminopyridine derivatives, α-Haloketones | Solid-phase synthesis, facilitates cyclization. | scielo.br |
| TiCl₄ | 2-Aminopyridine derivatives, α-Haloketones | Lewis acid catalysis, activates carbonyl group. | scielo.br |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.
Groebke–Blackburn–Bienaymé Reaction and its Variants
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov This three-component reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comsciforum.net The reaction proceeds through the formation of an iminium intermediate from the aldehyde and the aminopyridine, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement yield the final fused heterocyclic product. nih.govthieme-connect.com
The versatility of the GBB reaction is demonstrated by its compatibility with a wide range of substrates and catalysts. While it can be performed under acid catalysis using Lewis acids like scandium triflate or Brønsted acids like p-toluenesulfonic acid, greener catalysts such as ammonium (B1175870) chloride have also been successfully employed. mdpi.combio-conferences.orgbeilstein-journals.org For example, the synthesis of N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has been achieved by reacting 2-aminopyridine, benzaldehyde, and tert-butyl isonitrile. nih.gov Researchers have developed eco-friendly protocols using 10 mol% ammonium chloride in ethanol at room temperature to produce various derivatives in moderate to good yields. sciforum.netresearchgate.net
| Aldehyde | Isocyanide | Catalyst | Conditions | Product Yield | Reference |
| Benzaldehyde | tert-Butyl isocyanide | 4N HCl/dioxane | Microwave, 110 °C, 20 min | 69% | nih.gov |
| Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl (10 mol%) | EtOH, Room Temp. | 46% | researchgate.net |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | MeOH, Room Temp. | 69% | mdpi.com |
Tandem Reaction Sequences (e.g., Three- and Four-Component)
Tandem, or cascade, reactions offer an elegant and efficient pathway to complex molecular architectures by combining multiple bond-forming events in a single pot without isolating intermediates. For the synthesis of imidazo[1,2-a]pyridines, several innovative tandem strategies have been developed.
One notable example is the one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines. rsc.org This process, catalyzed by copper(II) chloride with air as the oxidant, is believed to proceed through a sequence of a crossed aldol (B89426) condensation, Michael addition, copper-catalyzed oxidative cyclization, and finally, aromatization to furnish 3-aroylimidazo[1,2-a]pyridines. rsc.org This method is atom-economical and utilizes readily available starting materials to generate highly functionalized products in moderate to good yields. rsc.org
Another powerful approach combines the GBB reaction with a subsequent Ugi four-component reaction in a tandem sequence. beilstein-journals.org This allows for the creation of intricate peptidomimetics containing the imidazo[1,2-a]pyridine scaffold, introducing multiple points of diversity from simple, accessible precursors. beilstein-journals.org Furthermore, three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, proceed through a cascade process to yield a variety of polysubstituted imidazo[1,2-a]pyridines. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| Three-Component Tandem | Acetophenones, Aldehydes, 2-Aminopyridines | CuCl₂, Air | 3-Aroylimidazo[1,2-a]pyridines | rsc.org |
| Three-Component Cascade | 2-Aminopyridines, Sulfonyl azides, Terminal ynones | Copper | Polysubstituted imidazo[1,2-a]pyridines | rsc.org |
| GBB-Ugi Tandem | GBB products, Aldehydes, Amines, Isocyanides | Varies | Imidazo[1,2-a]pyridine-peptidomimetics | beilstein-journals.org |
Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines. These efforts focus on developing catalyst-free, solvent-free, and energy-efficient processes.
Catalyst-Free and Solvent-Free Reactions
Significant progress has been made in developing syntheses that eliminate the need for both a catalyst and a solvent. A highly efficient and simple procedure involves the neat reaction of 2-aminopyridines with α-haloketones at room temperature. scielo.br This "grindstone" method can produce imidazo[1,2-a]pyridine derivatives in good to excellent yields within minutes. bohrium.com This approach is considered the first catalyst- and solvent-free synthesis of this scaffold under mild conditions. scielo.br
Another protocol describes the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 2-aminopyridine under solvent-free conditions, yielding excellent results. nih.gov Additionally, metal-free approaches are gaining traction. A rapid and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, highlighting a significant advancement in green synthesis. rsc.org A catalyst-free cascade process using 2-aminopyridine and 1-bromo-2-phenylacetylene also provides 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org
| Reactants | Conditions | Key Advantage | Reference |
| 2-Aminopyridines, α-Haloketones | Neat, Grindstone, 25-30 °C | Catalyst- and solvent-free, rapid | scielo.brbohrium.com |
| Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Solvent-free, Room Temp. | Avoids toxic solvents/catalysts | nih.gov |
| N-propargylpyridiniums | Aqueous, Ambient Temp., NaOH-promoted | Metal-free, extremely fast, green solvent | rsc.org |
| 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Catalyst-free cascade | High yield, metal-free | organic-chemistry.org |
Ultrasound and Microwave-Assisted Syntheses
The use of alternative energy sources like ultrasound and microwave irradiation has proven effective in accelerating reaction times, improving yields, and promoting greener chemical transformations.
Microwave-assisted synthesis is particularly well-suited for MCRs like the GBB reaction. The reaction of 2-aminopyridine, benzaldehyde, and an isonitrile can be completed in as little as 20 minutes at 110 °C under microwave irradiation to produce 3-aminoimidazo[1,2-a]pyridines. nih.gov Other studies have also utilized microwave heating to rapidly synthesize substituted imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions. nih.gov The use of microwave irradiation in conjunction with a fluorous-tagged aldehyde in a GBB reaction has also been reported, facilitating product purification. nih.gov
Ultrasound irradiation offers another energy-efficient method. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system enables the synthesis of imidazo[1,2-a]pyridines in water, a green solvent. organic-chemistry.org This method is notable for its mild conditions and avoidance of metal catalysts and bases. organic-chemistry.org
| Energy Source | Reaction Type | Reactants | Conditions/Catalyst | Key Advantage | Reference |
| Microwave | GBB-3CR | 2-Aminopyridine, Benzaldehyde, Isocyanide | 110 °C, 20 min, HCl/dioxane | Rapid reaction time | nih.gov |
| Microwave | Condensation | 2-Aminopyridines, α-Bromo-β-keto esters | Solvent-free | Rapid, solvent-free | organic-chemistry.org |
| Ultrasound | C-H Functionalization | Ketones, 2-Aminopyridines | KI/TBHP, Water | Green solvent, metal-free, mild conditions | organic-chemistry.org |
| Microwave | GBB-3CR | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Methanol | Multicomponent approach | bio-conferences.org |
Utilization of Bio-renewable Feedstocks (e.g., Lignin (B12514952) Derivatives)
The imperative for sustainable chemical manufacturing has spurred research into the use of bio-renewable feedstocks as alternatives to petroleum-based starting materials. Lignin, a complex aromatic polymer abundant in lignocellulosic biomass, represents a significantly underutilized renewable resource. nih.govsemanticscholar.org Its inherent phenolic structure makes it an attractive precursor for the synthesis of value-added aromatic compounds, including N-heterocycles like imidazo[1,2-a]pyridines. nih.gov
A noteworthy advancement involves a one-pot strategy for converting lignin β-O-4 model compounds and even a lignin-mimicking polymer into a variety of functionalized imidazo[1,2-a]pyridines. nih.govsemanticscholar.orgnih.gov This transformation is significant as the β-O-4 aryl ether linkage is the most prevalent in native lignin. semanticscholar.org The process typically involves the reaction of lignin-derived phenolic compounds with a nitrogen source, such as 2-aminopyridine, using a palladium-on-carbon (Pd/C) catalyst and an iodine promoter. semanticscholar.org
The reaction mechanism is a highly coupled cascade that includes the cleavage of C-O bonds within the lignin structure, oxidative activation of sp³ C-H bonds, and an intramolecular dehydrative coupling to construct the N-heterocyclic ring. nih.govnih.gov This methodology effectively bridges the gap between renewable lignin and valuable heterobicyclic aromatic compounds, offering a more sustainable route to fine chemicals and pharmaceutical intermediates. nih.gov Researchers have successfully synthesized a range of imidazo[1,2-a]pyridine derivatives from various lignin model compounds, achieving yields of up to 95%. semanticscholar.orgnih.gov
The feasibility of this approach has been demonstrated with both simple lignin model compounds and a more complex β-O-4 polymer, highlighting its potential for industrial application in a biorefinery context. nih.govsemanticscholar.org This valorization of lignin, which is often discarded or burned as a low-value fuel in the pulp and paper industry, is a critical step toward a more circular and sustainable chemical economy. nih.govsemanticscholar.org
Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives from Lignin Model Compounds
| Lignin Model Compound | 2-Aminopyridine Derivative | Product | Yield (%) | Reference |
| 2-phenoxy-1-phenylethan-1-one | 2-aminopyridine | 2,3-diphenylimidazo[1,2-a]pyridine | 95 | semanticscholar.org |
| 1-(4-methoxyphenyl)-2-phenoxyethan-1-one | 2-aminopyridine | 2-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine | 92 | semanticscholar.org |
| 1-(4-hydroxyphenyl)-2-phenoxyethan-1-one | 2-aminopyridine | 4-(3-phenylimidazo[1,2-a]pyridin-2-yl)phenol | 88 | semanticscholar.org |
| 2-phenoxy-1-(p-tolyl)ethan-1-one | 5-methyl-2-aminopyridine | 7-methyl-2-(p-tolyl)-3-phenylimidazo[1,2-a]pyridine | 90 | semanticscholar.org |
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and greater potential for automation and scalability. researchgate.netacs.org The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully adapted to continuous flow systems, demonstrating the utility of this approach for producing these important heterocyclic compounds. nih.gov
One of the key benefits of flow synthesis is the ability to perform multi-step reactions in a continuous sequence without the need for isolating intermediates. nih.gov For instance, a two-microreactor, multistep continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxamides. nih.gov This automated system allows for the initial formation of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which are then directly converted to the corresponding amides in the second reactor. nih.gov This integrated approach significantly streamlines the synthetic process.
Flow chemistry also enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and reduced reaction times compared to batch methods. vapourtec.com For the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, a related heterocyclic system, continuous flow conditions have been shown to provide comparable yields and improved regioselectivity with a dramatic decrease in reaction time. vapourtec.com The use of Lewis acid catalysts like zirconium chloride has been found to be effective in these flow syntheses. vapourtec.com
The development of environmentally benign and scalable continuous flow processes is a key area of research. acs.org An acid-catalyzed condensation followed by thermal cyclization has been implemented in an automated flow system to prepare a library of imidazo[1,2-a]pyridine derivatives. researchgate.net This highlights the potential of flow chemistry for high-throughput synthesis and medicinal chemistry applications. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of an Imidazo[1,2-a]pyridine Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | Several hours to days | Minutes to hours | nih.gov, vapourtec.com |
| Yield | Variable, often moderate | Generally higher and more consistent | nih.gov, vapourtec.com |
| Selectivity | May produce isomeric mixtures | Often improved regioselectivity | vapourtec.com |
| Scalability | Limited by reactor size | Easily scalable by extending run time | acs.org |
| Automation | Difficult | Readily automated | researchgate.net, nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Regioselectivity and Chemoselectivity in Functionalization
The imidazo[1,2-a]pyridine (B132010) ring is an electron-rich system, but the reactivity of its positions varies significantly, leading to high regioselectivity in functionalization reactions.
The C-3 position of the imidazo[1,2-a]pyridine nucleus is widely recognized as the most nucleophilic and, therefore, the most reactive site for electrophilic substitution and other functionalizations. researchgate.netclockss.org This high reactivity allows for the selective introduction of a wide array of functional groups. researchgate.net
Numerous methods have been developed for the C-3 functionalization of the scaffold, including:
Alkylation: Achieved via three-component aza-Friedel–Crafts reactions using a Lewis acid catalyst like Y(OTf)₃. mdpi.com
Arylation and Carbonylation: Often accomplished through metal-catalyzed cross-coupling reactions. nih.gov
Sulfonylation and Sulfonylmethylation: Iron-catalyzed reactions have been developed to introduce sulfonylmethyl groups. nih.gov
Sulfenylation and Selenation: Direct C-H functionalization can be used to form C-S and C-Se bonds. researchgate.netresearchgate.net
Nitrosation: Transition-metal-free methods using NaNO₂ and an oxidant like K₂S₂O₈ allow for direct C-H nitrosation at the C-3 position. clockss.org
Amination: Multicomponent, catalyst-free reactions can be employed to install aminomethyl groups. researchgate.net
This inherent selectivity for the C-3 position makes it a prime target for introducing chemical diversity in the synthesis of new derivatives. nih.govrsc.org
The electronic nature of substituents on both the imidazo[1,2-a]pyridine core and the reacting partners can significantly influence the outcome and efficiency of functionalization reactions. The reactivity is a function of the molecule's frontier molecular orbitals (HOMO and LUMO), which are modulated by these substituents. scirp.org
In an iron-catalyzed reaction between 2-phenylimidazo[1,2-a]pyridine (B181562) and various benzaldehydes, it was found that aldehydes bearing moderately electron-releasing or electron-withdrawing groups provided good yields. researchgate.net However, the presence of strongly electron-donating (e.g., p-methoxy) or strongly electron-withdrawing (e.g., p-nitro) groups on the benzaldehyde (B42025) completely inhibited the reaction, highlighting a delicate electronic balance required for reactivity. researchgate.net
Conversely, in other transformations like the iron-catalyzed sulfonylmethylation at C-3, the reaction demonstrates high tolerance for a wide range of substituents on the 2-phenyl ring of the imidazo[1,2-a]pyridine substrate. nih.gov As shown in the table below, both electron-donating and electron-withdrawing groups are well-tolerated, leading to good product yields.
| Substituent on 2-Phenyl Ring | Product | Yield (%) |
|---|---|---|
| 4-Me | 3ra | 72 |
| 4-OMe | 3sa | 75 |
| 4-F | 3ua | 80 |
| 4-Cl | 3va | 81 |
| 4-Br | 3qa | 82 |
| 4-NO₂ | 3ta | 65 |
Similarly, a three-component C-3 alkylation was shown to proceed smoothly with electron-donating (methyl) and electron-withdrawing (fluoro, chloro, bromo, trifluoromethyl, cyano) groups on the 2-phenyl ring. mdpi.com These findings indicate that while substituent effects are critical, their impact is highly dependent on the specific reaction mechanism at play. Steric effects also play a role; for instance, in one study, the biological activity of C6-halogenated analogs was found to decrease as the size of the halogen atom increased from chlorine to iodine. nih.gov
Role of Catalysts and Reaction Conditions in Mechanism Elucidation
The synthesis of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one and its derivatives is most prominently achieved through the intramolecular cyclization of N-(pyridin-2-yl)-2-phenylacetamide precursors. The choice of catalyst and the specific reaction conditions are critical in facilitating this transformation and provide valuable insights into the operative reaction mechanism.
Rhodium-Catalyzed C-H Activation and Amidation:
Rhodium catalysts have proven to be particularly effective in promoting the synthesis of imidazo[1,2-a]pyridin-2(3H)-ones through a directed C-H activation and intramolecular amidation cascade. nih.govacs.org The mechanism of rhodium-catalyzed C-H functionalization is a subject of extensive theoretical and experimental investigation. nih.govnih.gov
A plausible catalytic cycle for the rhodium(III)-catalyzed synthesis of this compound from N-(pyridin-2-yl)-2-phenylacetamide is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the rhodium catalyst, often in a high oxidation state such as Rh(III), coordinates to the pyridine (B92270) nitrogen of the substrate. This coordination directs the C-H activation at the ortho-position of the pyridine ring.
The reaction conditions are crucial for the efficiency of this process. The use of a suitable oxidizing agent is often required to regenerate the active Rh(III) catalyst. The choice of solvent and temperature also significantly influences the reaction rate and yield.
Table 1: Influence of Catalysts on the Synthesis of Imidazo[1,2-a]pyridin-2(3H)-ones
| Catalyst System | Proposed Mechanistic Role | Key Reaction Conditions | Reference |
|---|---|---|---|
| [RhCp*Cl2]2 / AgSbF6 | Facilitates C-H activation at the pyridine C-H bond, followed by intramolecular amidation. The silver salt acts as a halide scavenger. | Requires an oxidant (e.g., Cu(OAc)2) to regenerate the active Rh(III) species. Typically run in polar aprotic solvents like DCE or THF at elevated temperatures. | nih.govacs.org |
| CuI / L-proline | Promotes Ullmann-type N-arylation followed by intramolecular cyclization. L-proline acts as a ligand to stabilize the copper catalyst. | Often requires a base (e.g., K2CO3 or Cs2CO3) and is typically carried out in solvents like DMSO or DMF at high temperatures. | nih.govrsc.org |
| FeBr3 | Acts as a Lewis acid to activate the substrate for Friedel-Crafts-type acylation or alkylation, depending on the reaction partner. In the presence of air, it can facilitate oxidative coupling. nih.govrsc.org | Reactions are often performed at elevated temperatures (e.g., 110 °C) in solvents like toluene. The atmosphere (air vs. argon) can dictate the product outcome. nih.gov | nih.govrsc.org |
| Base-mediated (e.g., KOt-Bu) | Promotes intramolecular cyclization of pre-functionalized precursors, such as N-(pyridin-2-yl)-2-haloacetamides, via nucleophilic substitution. | Anhydrous conditions are often necessary. The choice of base and solvent can influence the reaction rate and yield. | sigmaaldrich.com |
Copper-Catalyzed Cyclization:
Copper-catalyzed methods also provide a viable route to the target molecule. nih.govrsc.org These reactions often proceed through a different mechanistic manifold compared to the rhodium-catalyzed pathways. For instance, a copper(I)-catalyzed intramolecular cyclization of a suitable precursor can be employed. rsc.org The catalyst's role is to facilitate the formation of a key C-N bond, leading to the heterocyclic core. The reaction conditions, including the choice of copper salt (e.g., CuI), ligand, base, and solvent, are critical for the success of these transformations.
Base-Mediated Cyclization:
In some instances, the synthesis of the imidazo[1,2-a]pyridin-2-one ring system can be achieved without a transition metal catalyst, relying instead on base-promoted intramolecular cyclization. sigmaaldrich.com This approach typically involves a precursor that is already primed for cyclization, such as an N-(pyridin-2-yl)-2-haloacetamide. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the halide, forming the five-membered ring. The strength of the base and the nature of the solvent are key parameters that govern the efficiency of this cyclization.
The study of these different catalytic systems and reaction conditions not only expands the synthetic toolbox for accessing this compound but also deepens the understanding of fundamental organometallic principles and reaction mechanisms.
Advanced Spectroscopic Characterization Techniques for Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.
Unambiguous Structural Assignment via ¹H and ¹³C NMR
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 3-phenylimidazo[1,2-a]pyridin-2(3H)-one, specific chemical shifts (δ) are expected for the protons on the phenyl ring and the imidazopyridine core. The protons on the pyridine (B92270) ring typically appear in the aromatic region, with their multiplicity and coupling constants revealing their relative positions. The phenyl group protons also resonate in this region, while the single proton at the stereocenter (C3) would likely appear as a singlet in a distinct region.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would be characterized by a signal for the carbonyl carbon (C2) at a significantly downfield chemical shift (typically >160 ppm). Signals for the carbons of the fused heterocyclic system and the phenyl ring would appear in the aromatic region (approx. 110-150 ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as experimental data is not available in the cited sources. It is based on general principles and data from related compounds.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | >165 (Carbonyl) |
| C3 | ~5.0-5.5 (s, 1H) | ~60-70 |
| C5 | ~8.0-8.2 (d) | ~125-130 |
| C6 | ~6.8-7.0 (t) | ~112-115 |
| C7 | ~7.2-7.4 (t) | ~124-128 |
| C8 | ~7.5-7.7 (d) | ~117-120 |
| C8a | - | ~145-150 |
| C1' (Phenyl) | - | ~135-140 |
| C2'/C6' (Phenyl) | ~7.3-7.5 (m) | ~128-130 |
| C3'/C5' (Phenyl) | ~7.3-7.5 (m) | ~128-130 |
Elucidation of Connectivity and Stereochemistry using Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. mdpi.com For this compound, COSY would establish the connectivity of the protons on the pyridine ring (H5-H6-H7-H8) and within the phenyl ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. mdpi.com This allows for the definitive assignment of carbon signals based on the already assigned proton signals. mdpi.com For example, the proton at C3 would show a cross-peak to the C3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. mdpi.com It is vital for identifying quaternary carbons (like C2, C8a, and C1') and piecing together the molecular framework. For instance, the proton at C3 would show HMBC correlations to the carbonyl carbon (C2), the bridgehead carbon (C8a), and carbons of the phenyl ring (C1', C2', C6').
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. While less critical for this specific achiral structure, it can confirm spatial proximities, for example, between the C3 proton and the ortho-protons of the phenyl ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and formula, and providing structural clues through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This confirmation is a critical step in characterization. mdpi.comrsc.org While specific HRMS data for the target compound is not available, studies on related imidazo[1,2-a]pyridine (B132010) derivatives consistently use HRMS to confirm their composition. mdpi.comrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly useful for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺. In the case of this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule. Tandem MS (MS/MS) experiments on this ion could then be performed to study its fragmentation pathways, which often involve characteristic losses of small molecules like CO or cleavage of the heterocyclic rings, providing further structural confirmation. The fragmentation of the imidazo[1,2-a]pyridine core is a known process that aids in identification. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The FT-IR spectrum serves as a molecular fingerprint.
For this compound, the most prominent and diagnostic peak would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, expected in the region of 1680-1720 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations from the fused ring system and phenyl group (in the 1450-1650 cm⁻¹ region), and various C-H bending vibrations. The presence of the strong carbonyl peak would be key in distinguishing the 2-one tautomer from its 2-ol counterpart, which would instead show a broad O-H stretching band. The FT-IR spectra of related imidazo[1,2-a]pyridine structures confirm the characteristic vibrations of the heterocyclic core. researchgate.net
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound (Note: This table is predictive, as experimental data is not available in the cited sources.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O Stretch | 1680 - 1720 | Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1650 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Absolute Structure and Conformational Analysis in Solid State
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and conformational preferences of a molecule in the solid state.
In another crystallographic study on a 3-aminoimidazo[1,2-a]pyridine derivative, compound 15 (N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine), the imidazo[1,2-a]pyridine unit was found to be in a semi-perpendicular orientation with the other aromatic rings, creating a wing-like structure. nih.gov The analysis confirmed the N-phenylimidazo unit's formation and provided detailed lattice parameters. nih.gov
Crystallographic Data for a Related 3-Aminoimidazo[1,2-a]pyridine Derivative (Compound 15) nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.2676 |
| b (Å) | 11.1678 |
| c (Å) | 16.8317 |
This table presents the lattice parameters for a related compound, N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, to illustrate the crystallographic analysis of this class of compounds.
These findings suggest that the phenyl group at the 3-position of the imidazo[1,2-a]pyridin-2(3H)-one core would likely exhibit a specific, low-energy conformation relative to the fused heterocyclic ring system, which would be precisely defined by X-ray analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the π-electron system and conjugation within the molecule.
For compounds with extensive chromophores, such as the this compound, UV-Vis spectroscopy can reveal characteristic absorption bands. The imidazo[1,2-a]pyridine scaffold itself is known to exhibit strong UV absorption. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the heterocyclic core.
While a specific UV-Vis spectrum for this compound is not detailed in the available literature, studies on related imidazo[1,2-a]pyridine derivatives indicate that they typically display intense absorption bands in the UV region, often between 250 and 390 nm. These absorptions are generally attributed to π → π* transitions within the aromatic system. The presence of the phenyl substituent and the carbonyl group in the target molecule would be expected to influence the precise wavelength and intensity of these transitions.
For example, studies on other heterocyclic systems like furo[2,3-b]pyridines show characteristic absorption bands in the 250 to 390 nm range, which are assigned to π → π* and n → π* transitions. researchgate.net The electronic properties of the imidazo[1,2-a]pyridine core are central to its use in various applications, including as a scaffold for fluorescent dyes where the electronic transitions are harnessed for light emission.
Expected UV-Vis Absorption Characteristics for Imidazo[1,2-a]pyridine Derivatives
| Transition Type | Expected Wavelength Range (nm) | Structural Origin |
| π → π | 250 - 390 | Conjugated π-system of the imidazo[1,2-a]pyridine core and phenyl ring |
| n → π | > 300 (typically weaker) | Lone pair electrons on nitrogen and oxygen atoms (e.g., carbonyl group) |
This table provides a generalized overview of the types of electronic transitions and expected absorption regions for this class of compounds based on data from related structures.
A detailed analysis of the UV-Vis spectrum of this compound would allow for the characterization of its electronic transitions, providing insight into the HOMO-LUMO gap and the extent of electronic communication between the phenyl group and the imidazo[1,2-a]pyridone core.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For derivatives of the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) scaffolds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), have been instrumental in optimizing molecular geometries and predicting a range of chemical behaviors. nih.govacs.orgnih.gov These studies form the basis for more detailed analyses, including the examination of molecular orbitals, electrostatic potential, and bonding characteristics.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
In computational studies of a related imidazo[1,2-a]pyrimidine-Schiff base derivative, the HOMO and LUMO energies were calculated to understand its electronic charge mobility. acs.orgnih.gov Analysis of the FMOs helps in predicting how the molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.39 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 4.19 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying sites for intermolecular interactions. researchgate.netlibretexts.orgyoutube.com The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or intermediate potential.
For imidazo[1,2-a]pyrimidine and imidazo[4,5-b]pyridine derivatives, MEP analyses have been performed to pinpoint potential binding sites. acs.orgnih.govmdpi.com In these systems, the most negative potential is typically located around the nitrogen atoms of the heterocyclic core, highlighting them as primary sites for electrophilic interaction. acs.orgmdpi.com The hydrogen atoms, particularly those attached to the aromatic rings, generally exhibit a positive potential, marking them as sites for nucleophilic interaction.
Topological analyses provide a deeper understanding of the bonding within a molecule.
Quantum Theory of Atoms in Molecules (QTAIM): This analysis characterizes chemical bonds by locating bond critical points (BCPs) and analyzing the electron density at these points. It helps to understand charge delocalization and interactions within the molecular system. nih.govacs.orgnih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses map the likelihood of finding an electron pair in a given region of the molecule. These methods are effective for visualizing covalent bonds and lone pairs, offering insights into the molecule's electronic structure beyond simple orbital descriptions. nih.govacs.org In studies of related imidazo-fused heterocycles, these analyses have provided detailed pictures of charge delocalization and bonding interactions. nih.govacs.org
DFT calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to validate molecular structures. acs.orgbohrium.com
NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). acs.org For an imidazo[1,2-a]pyrimidine-Schiff base, the calculated ¹H and ¹³C NMR spectra showed good agreement with experimental data, aiding in the precise assignment of resonance signals. nih.govacs.org For instance, the ¹³C NMR signal for the imine group (N=CH) was experimentally found at 155.89 ppm and theoretically calculated at 151.15 ppm. nih.govacs.org
IR Spectroscopy: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra. acs.org This comparison helps in assigning specific vibrational modes to the observed absorption bands, such as C-H, C=N, and C=C stretching vibrations. acs.org
| Carbon Atom/Group | Experimental δ (ppm) | Theoretical δ (ppm) |
|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 |
| Pyrimidine Ring (C1) | 150.18 | 153.52 |
| Pyrimidine Ring (C2) | 131.09 | 136.01 |
| Pyrimidine Ring (C3) | 108.88 | 113.28 |
| Junction (N–C=N) | 146.03 | 152.14 |
Reaction Mechanism Profiling through Computational Approaches
Computational methods are invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. The functionalization of the imidazo[1,2-a]pyridine core is a key area of synthetic interest. rsc.orgrsc.org
Studies on the FeBr₃-catalyzed reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with aldehydes suggest a plausible mechanism for C3-functionalization. nih.govrsc.org One proposed pathway involves a Friedel–Crafts-type reaction. nih.gov Depending on the reaction atmosphere (air vs. argon), different products can be formed. Under an argon atmosphere, the reaction can lead to the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.govrsc.org The proposed mechanism involves the initial Lewis acid (FeBr₃) activation of the aldehyde, followed by nucleophilic attack from the electron-rich C3 position of the imidazo[1,2-a]pyridine. A second nucleophilic addition and subsequent deprotonation steps lead to the final product and regeneration of the catalyst. nih.gov Such computational and experimental studies are crucial for optimizing reaction conditions and expanding the synthetic utility of the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com
Transition State Characterization and Activation Energies
The study of chemical reactions at a molecular level often involves the characterization of transition states—the highest energy point along a reaction pathway—and the determination of activation energies, which govern the reaction rate. For the imidazo[1,2-a]pyridine scaffold, computational methods like Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms.
For instance, in reactions involving the functionalization of the imidazo[1,2-a]pyridine core, such as the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines, plausible mechanisms are proposed and computationally investigated. nih.govrsc.org These studies hypothesize intermediates and transition states, for example, involving the nucleophilic attack of the imidazopyridine ring on an activated aldehyde. nih.gov Although specific DFT studies detailing the transition states and activation energies for reactions starting from 3-phenylimidazo[1,2-a]pyridin-2(3H)-one are not extensively documented in current literature, the established methodologies are directly applicable. Such studies would be crucial in understanding its synthesis, potential degradation pathways, or its participation in further chemical transformations. A key area for investigation would be the keto-enol tautomerization to 3-phenylimidazo[1,2-a]pyridin-2-ol, where the transition state would involve an intramolecular proton transfer. DFT studies on similar heterocyclic systems have successfully modeled such tautomerization processes, calculating the energy barriers between the different forms. researchgate.net
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to visualize the energetic landscape of a chemical reaction, connecting reactants, transition states, and products. This method provides a more detailed picture than simply identifying stationary points, as it maps the entire energy profile along the path of a reaction. For complex, multi-step reactions, such as the domino reactions sometimes used to synthesize the imidazo[1,2-a]pyridin-2(3H)-one framework, this mapping is invaluable. mdpi.com
A domino process for a related derivative, for example, involves an initial bromination, a subsequent intramolecular nucleophilic substitution (cyclization), and a final keto-enol tautomerism. mdpi.com Mapping the reaction coordinate for such a sequence would reveal the energy of each intermediate and transition state, confirming the favorability of the proposed pathway. While specific reaction coordinate maps for this compound are not presently available in published literature, this theoretical approach is fundamental to understanding its formation and reactivity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the three-dimensional structure, stability, and interactive behavior of molecules over time.
Conformational Landscape and Stability Studies
The this compound molecule possesses conformational flexibility, primarily due to the rotation of the phenyl group relative to the fused imidazopyridine ring system. Computational studies, particularly using DFT, can map this conformational landscape. For example, DFT analyses have been used to verify the three-dimensional arrangement of related 3-aminoimidazo[1,2-α]pyridine compounds, showing how the different ring systems are oriented relative to each other. nih.gov
A critical aspect of the stability of this compound is its tautomeric equilibrium with 3-phenylimidazo[1,2-a]pyridin-2-ol. The "-one" form is the keto tautomer, while the "-ol" form is the enol tautomer. DFT calculations, often including solvent effects via models like the Polarizable Continuum Model (PCM), are employed to determine the relative energies of such tautomers. researchgate.net Studies on analogous systems have shown that one tautomer is typically more stable (thermodynamically favored) than the other, and the energy barrier between them determines the kinetics of their interconversion. researchgate.net For the parent imidazo[1,2-a]pyridin-2(3H)-one, the enol tautomer is supported by spectroscopic data in some synthesized derivatives. mdpi.com
Molecular Docking for Exploring Interaction Modes with Chemical Entities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in medicinal chemistry to understand how a ligand, such as an imidazo[1,2-a]pyridine derivative, might interact with a biological target like a protein or enzyme. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its presence in numerous medicinally active compounds. researchgate.netnih.gov
While specific docking studies featuring this compound as the ligand are not prominent, the methodology has been applied to its structural analogs. For example, Quantitative Structure-Activity Relationship (QSAR) and docking studies have been performed on other imidazo[1,2-a]pyridine derivatives to explore their role as acid pump antagonists. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein's active site. nih.gov These computational predictions are vital for designing new compounds with potentially enhanced biological activity. nih.gov
Theoretical Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule. These descriptors can be calculated using computational methods and are fundamental to QSAR and other structure-property relationship studies. PubChem, a public chemical database, lists several computed properties and descriptors for the enol tautomer, 3-phenylimidazo[1,2-a]pyridin-2-ol, which provides valuable insight. nih.gov
Table 1: Computed Molecular Descriptors for 3-phenylimidazo[1,2-a]pyridin-2-ol
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O | PubChem |
| Molecular Weight | 210.23 g/mol | Computed by PubChem |
| XLogP3-AA | 3.4 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |
| Rotatable Bond Count | 1 | Computed by Cactvs |
| Exact Mass | 210.079312947 Da | Computed by PubChem |
| Topological Polar Surface Area | 37.5 Ų | Computed by Cactvs |
| Heavy Atom Count | 16 | Computed by Cactvs |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 290 | Computed by Cactvs |
This data is for the enol tautomer, 3-phenylimidazo[1,2-a]pyridin-2-ol. nih.gov
Structure-Reactivity and Structure-Property Correlation Studies
Understanding the relationship between a molecule's structure and its reactivity or properties is a cornerstone of chemistry. For the imidazo[1,2-a]pyridine class, QSAR studies have been conducted to build these correlations. A QSAR study on related imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists revealed a significant correlation between their biological activity and specific molecular descriptors. nih.gov
The study highlighted the importance of Global Topological Charge Indices (GTCI) and the hydrophobicity (represented by the constant π) of certain substituents. nih.gov This suggests that the electronic charge distribution across the molecule and the hydrophobic nature of its substituent groups are key factors controlling its interaction with biological receptors. nih.gov Such findings imply that both dispersion and hydrophobic interactions are likely important for the biological activity of this class of compounds.
Derivatives, Analogues, and Structural Diversification
Design and Synthesis of Substituted 3-phenylimidazo[1,2-a]pyridin-2(3H)-one Analogues
The generation of analogues primarily involves two main approaches: modifying the existing phenyl substituent and introducing new functional groups onto the imidazo[1,2-a]pyridine (B132010) core.
The phenyl group at the C-2 or C-3 position is a prime target for modification. Synthetic protocols often start with substituted acetophenones or similar precursors to introduce a variety of functionalities onto this ring. These substitutions can modulate the compound's interaction with biological targets.
Research has demonstrated the synthesis of 2-phenylimidazo[1,2-a]pyridines bearing a range of substituents on the phenyl ring. These methods are applicable for creating precursors to the target this compound. For instance, a three-component reaction has been shown to be effective with 2-phenyl imidazo[1,2-a]pyridines bearing both electron-donating groups (like methyl) and halogen groups (fluoro, chloro, bromo) on the phenyl ring, yielding products in good to excellent yields (80–92%). mdpi.com Even phenyl rings with electron-withdrawing groups such as trifluoromethyl or cyano are well-tolerated in these synthetic schemes. mdpi.com
Table 1: Examples of Synthesized 2-Aryl-Imidazo[1,2-a]pyridine Analogues
| Entry | Aryl Substituent (at C-2) | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Methylphenyl | 93-95 | acs.org |
| 2 | 4-Methoxyphenyl | 93-95 | acs.org |
| 3 | 4-Fluorophenyl | 87-93 | acs.org |
| 4 | 4-Chlorophenyl | 87-93 | acs.org |
| 5 | 4-Bromophenyl | 87-93 | acs.org |
| 6 | 4-(Trifluoromethyl)phenyl | 89 | acs.org |
| 7 | 4-Cyanophenyl | 86 | acs.org |
| 8 | Thiophen-2-yl | 91 | acs.org |
The imidazo[1,2-a]pyridine nucleus is an electron-rich system, with the C-3 position being particularly nucleophilic and susceptible to electrophilic substitution. nih.gov While functionalization at C-3 is most common, methods have also been developed to introduce substituents at other positions, including C-2, C-5, C-6, and C-7, allowing for comprehensive structural diversification. nih.gov For example, visible light-induced methods have been developed for the C-5 alkylation of the core structure. nih.gov
The high reactivity of the C-3 position has made it a focal point for a wide array of chemical transformations.
Formylation: The introduction of a formyl group at C-3 is a valuable transformation, as the resulting aldehyde can be a precursor for many other derivatives. Efficient methods for C-3 formylation have been developed, including copper-catalyzed reactions using dimethyl sulfoxide (B87167) (DMSO) as the carbon source and molecular oxygen as a green oxidant. rsc.orgnih.govrsc.org Visible light-induced, metal-free formylation methods have also been reported, using reagents like tetramethylethylenediamine (TMEDA). nih.gov
Acylation: Direct acylation at the C-3 position is a key strategy for building molecular complexity. Friedel-Crafts acylation of 2-aminoimidazo[1,2-a]pyridine at the C-3 position serves as a crucial step in the synthesis of more complex fused heterocyclic systems. acs.org
Alkylation: A variety of C-3 alkylated imidazo[1,2-a]pyridines have been synthesized. dntb.gov.uanih.govresearchgate.net One efficient, catalyst-free method involves the 1,6-nucleophilic addition of imidazopyridines to para-quinone methides, which proceeds under mild conditions with excellent yields. researchgate.net Another powerful technique is the three-component aza-Friedel–Crafts reaction, which couples an imidazo[1,2-a]pyridine, an aldehyde, and an amine to generate diverse C-3 alkylated products. mdpi.comnih.gov
Table 2: Examples of C-3 Alkylation via Three-Component Reaction
| Aldehyde Component | Amine Component | Product Yield (%) | Reference |
|---|---|---|---|
| p-Tolualdehyde | Morpholine | 90 | mdpi.com |
| Benzaldehyde (B42025) | Morpholine | 92 | mdpi.com |
| 4-Methoxybenzaldehyde | Morpholine | 87 | mdpi.com |
| 4-Fluorobenzaldehyde | Piperidine | 85 | mdpi.com |
| 4-Chlorobenzaldehyde | Morpholine | 88 | mdpi.com |
| 4-Bromobenzaldehyde | Morpholine | 80 | mdpi.com |
Amination: The direct introduction of a nitrogen-based functional group at the C-3 position is of significant interest. Metal-free, oxidative cross-dehydrogenative coupling methods have been developed for the C-H amination of imidazopyridines with reagents like pyrazole (B372694) in aqueous media. thieme-connect.com Another approach involves using diphenylsulfonimide as the amination source with an oxidant to achieve direct C3-H amination under mild, catalyst-free conditions. researchgate.net
Sulfenylation/Sulfonylation: Sulfur-containing functional groups can be installed at the C-3 position through various methods. A transition-metal-free protocol allows for C-3 sulfenylation using arylhydrazine hydrochloride and elemental sulfur. rsc.org Additionally, one-pot methods can produce C-3 sulfurized imidazolo[1,2-a]pyridines from α-bromoketones, aminopyridines, and benzothiazole. acs.org Electrochemical methods have also been established for C-3 sulfonylation using sodium benzenesulfinates, providing a green and efficient route to 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org Iodine-mediated reactions with sodium sulfinates can also yield C-3 sulfones. acs.org
Functionalization at Various Positions of the Imidazo[1,2-a]pyridine Core (e.g., C-2, C-3, C-5, C-6, C-7)
Scaffold Hybridization and Conjugation Strategies
To explore new chemical space and potential synergistic effects, the imidazo[1,2-a]pyridine scaffold is often conjugated with other known pharmacophores or integrated into larger, more complex heterocyclic systems.
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a well-known class of bioactive compounds. Hybrid molecules that conjugate the imidazo[1,2-a]pyridine scaffold with a chalcone (B49325) moiety have been designed and synthesized. nih.govresearchgate.netresearchgate.net A common synthetic strategy involves preparing an imidazo[1,2-a]pyridine with a suitable linker, such as N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, which is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes to yield the final chalcone conjugates. uantwerpen.be
Table 3: Synthesis of Imidazo[1,2-a]pyridine-Chalcone Conjugates
| Chalcone Phenyl Substituent | Product Name | Starting Materials | Reference |
|---|---|---|---|
| 2-CH₃ | (E)-N-(4-(3-(o-tolyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, 2-methylbenzaldehyde | uantwerpen.be |
| 3-OCH₃ | (E)-N-(4-(3-(3-methoxyphenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, 3-methoxybenzaldehyde | uantwerpen.be |
| 4-F | (E)-N-(4-(3-(4-fluorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, 4-fluorobenzaldehyde | uantwerpen.be |
| 4-Cl | (E)-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, 4-chlorobenzaldehyde | uantwerpen.be |
| 4-Br | (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | N-(4-acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide, 4-bromobenzaldehyde | uantwerpen.be |
The creation of bis-heterocyclic systems, where two heterocyclic rings are linked or fused, is a powerful strategy in medicinal chemistry. The imidazo[1,2-a]pyridine core has been successfully integrated into such systems. One notable method is the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, which has been used to synthesize fused bis-heterocycles by linking imidazo[1,2-a]pyridine with a quinoline (B57606) moiety. beilstein-journals.org Another approach involves creating methylene-bridged bis-heterocycles, such as 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), which can be synthesized from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes under specific, catalyst-driven conditions. acs.org
Formation of Fused Ring Systems (e.g., Imidazo[1,2-a]pyridine-Fused Isoquinolines)
A notable strategy for expanding the structural diversity of the imidazo[1,2-a]pyridine core involves its fusion with other heterocyclic systems, such as the isoquinoline (B145761) moiety. A practical and efficient method for constructing these complex fused systems utilizes a two-step process: a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by a gold-catalyzed cyclization. nih.govd-nb.info
The synthesis begins with the GBB reaction, which involves combining an amidine (like 2-aminopyridine), an aldehyde bearing an acetylene (B1199291) group (such as 2-ethynylbenzaldehyde), and an isocyanide. d-nb.infobeilstein-journals.org This multicomponent reaction proceeds smoothly at room temperature in the presence of an acid catalyst (e.g., PTSA or HClO₄) to form a GBB product, which is a substituted imidazo[1,2-a]pyridine containing a pendant acetylene unit. beilstein-journals.org
This intermediate is then subjected to a gold-catalyzed intramolecular cyclization. The gold catalyst activates the alkyne, enabling a 6-exo-dig cyclization followed by a retro-ene reaction. beilstein-journals.org This sequence results in the formation of the desired imidazo[1,2-a]pyridine-fused isoquinoline. nih.gov This method is characterized by its mild reaction conditions and tolerance of a broad range of functional groups on both the amidine and aldehyde components, making it a valuable tool for generating libraries of structurally complex and diverse heterocycles. nih.govd-nb.info
| Amidine Component | Aldehyde Component | Product Yield |
|---|---|---|
| 2-Aminopyridine (B139424) | 2-Ethynylbenzaldehyde | Good |
| 2-Amino-5-methylpyridine | 2-Ethynylbenzaldehyde | Moderate to Good |
| 2-Amino-5-chloropyridine | 2-Ethynylbenzaldehyde | Moderate to Good |
| 2-Aminopyridine | 2-Ethynyl-5-methoxybenzaldehyde | Moderate to Good |
| 2-Aminopyrimidine (B69317) | 2-Ethynylbenzaldehyde | Moderate to Good |
Preparation of N-Substituted Imidazo[1,2-a]pyridin-2(3H)-one Derivatives
The preparation of N-substituted derivatives of the this compound core is a key strategy for structural diversification. This core structure contains a lactam (a cyclic amide) with a reactive N-H bond. The hydrogen on this nitrogen is acidic and can be removed by a suitable base, allowing for the subsequent introduction of various substituents via nucleophilic attack on an electrophile. This general approach is fundamental in organic synthesis for the functionalization of amides and lactams. mdpi.com
The process can be conceptually divided into two primary steps:
Deprotonation: The lactam is treated with a strong, non-nucleophilic base to generate the corresponding amide anion. Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free microwave conditions for enhanced efficiency. mdpi.com
Nucleophilic Substitution: The resulting anion acts as a potent nucleophile and can be reacted with a variety of electrophilic reagents to form a new nitrogen-carbon or nitrogen-heteroatom bond. This step introduces the desired substituent onto the lactam nitrogen.
While specific literature detailing the N-substitution of this compound is not widely available, the established methodologies for N-alkylation and N-arylation of lactams provide a robust framework for creating these derivatives. mdpi.comnih.govnih.gov
| Reaction Type | Electrophile | General Conditions | Resulting Derivative |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Strong base (e.g., NaH, KOH/TBAB), aprotic solvent or solvent-free. mdpi.comgoogle.com | N-Alkyl Imidazo[1,2-a]pyridin-2(3H)-one |
| N-Arylation | Aryl Halides (e.g., Ar-Cl, Ar-Br) | Palladium or Copper catalyst, ligand (e.g., biarylphosphines), base (e.g., K₃PO₄, Cs₂CO₃). nih.govsyr.edu | N-Aryl Imidazo[1,2-a]pyridin-2(3H)-one |
| N-Acylation | Acyl Halides (e.g., RCOCl) | Base (e.g., pyridine (B92270), triethylamine) in an aprotic solvent. | N-Acyl Imidazo[1,2-a]pyridin-2(3H)-one |
Applications in Advanced Organic Synthesis and Chemical Sciences
Role as Synthetic Intermediates and Precursors for Complex Molecules
The imidazo[1,2-a]pyridine (B132010) framework is a cornerstone in the synthesis of numerous complex molecules and pharmaceutical agents. researchgate.netnih.gov Derivatives such as 3-formyl-2-phenyl-imidazo[1,2-a]pyridines are crucial synthetic intermediates. researchgate.net These formylated heterocycles are highly valued because the aldehyde group can be readily transformed into various other functionalities, enabling the construction of intricate molecular architectures. researchgate.netnih.gov
For instance, 3-formyl imidazo[1,2-a]pyridine is a key intermediate in the synthesis of anxiolytic drugs like zolpidem and alpidem. researchgate.net The strategic placement of the formyl group at the C-3 position allows for subsequent chemical modifications essential for building the final drug structures. The versatility of the imidazo[1,2-a]pyridine core makes it a foundational element for synthetic transformations, extending its utility across various research domains. nih.gov
Development of New Synthetic Methodologies Utilizing the Imidazo[1,2-a]pyridin-2(3H)-one Scaffold
The importance of the imidazo[1,2-a]pyridine scaffold has spurred the development of numerous innovative and efficient synthetic methodologies. These methods often focus on constructing the heterocyclic core or functionalizing it at specific positions.
One-pot, multi-component reactions (MCRs) are highly favored for their efficiency and atom economy. The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is a prominent example used to synthesize substituted imidazo[1,2-a]pyridines by reacting a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov Other MCRs involve the condensation of 2-aminopyridines, aldehydes, and active methylene (B1212753) compounds like dimedone, often catalyzed by molecular iodine under ultrasonic irradiation. nih.govacs.org An efficient one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives has also been achieved using phenylglyoxal (B86788) monohydrate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds. researchgate.net
Direct C-H functionalization has emerged as a powerful tool for derivatizing the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. For example, an iron(III) bromide (FeBr₃)-catalyzed aerobic oxidative cross-dehydrogenative coupling process allows for the direct acylation of 2-arylimidazo[1,2-a]pyridines at the C-3 position with aryl aldehydes. rsc.orgnih.gov Interestingly, when this reaction is performed under an inert argon atmosphere instead of air, it yields 3,3’-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). rsc.orgnih.gov Furthermore, a yttrium(III) triflate-catalyzed aza-Friedel–Crafts reaction has been developed for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.com
Below is a table summarizing some of the modern synthetic strategies involving the imidazo[1,2-a]pyridine scaffold.
| Methodology | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienayme (GBB-3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., p-toluenesulfonic acid) | 3-Amino-imidazo[1,2-a]pyridines | nih.gov |
| One-Pot MCR | 2-Aminopyridine, Acetophenone (B1666503), Dimedone | Iodine / Ultrasonic Irradiation | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enones | nih.govacs.org |
| Aerobic C-H Functionalization | 2-Arylimidazo[1,2-a]pyridine, Aryl aldehyde | FeBr₃ / Air | 3-Aroylimidazo[1,2-a]pyridines | rsc.orgnih.gov |
| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | C3-Alkylated imidazo[1,2-a]pyridines | mdpi.com |
| One-Pot Condensation | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Na₂CO₃ / Solvent-free | 2-Phenylimidazo[1,2-a]pyridines | nih.gov |
Exploration of Metal Complexation and Ligand Design
The imidazo[1,2-a]pyridine scaffold and its isomers are excellent candidates for ligand design due to the presence of multiple nitrogen atoms that can coordinate with metal ions. The ability to easily functionalize the core allows for the tuning of the electronic and steric properties of the resulting ligands.
Derivatives of the related imidazo[1,5-a]pyridine (B1214698) framework have been shown to coordinate with a variety of transition metals, including nickel, cobalt, palladium, and copper. nih.gov For example, 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine acts as an effective N^N bidentate chelating ligand for zinc(II) ions, forming mono-, bis-, and tris-chelate complexes. mdpi.com The coordination to the zinc center significantly enhances the ligand's fluorescence quantum yield, demonstrating the potential for creating highly luminescent metal complexes for optical applications. mdpi.com Similarly, iridium(III) complexes have been synthesized using phenyl-substituted imidazo[4,5-f]1,10-phenanthroline ancillary ligands for use in light-emitting electrochemical cells (LECs). mdpi.com These examples highlight the broad potential of the wider family of imidazole-fused pyridine (B92270) systems in coordination chemistry and the development of functional metal-organic materials.
The chelating ability of the imidazo[1,2-a]pyridine scaffold can be harnessed to create functionalized materials for environmental remediation. By immobilizing these heterocyclic ligands onto solid supports, highly selective adsorbents for toxic heavy metal ions can be developed.
A notable example is a mesoporous silica-based adsorbent functionalized with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) (SiN-imd-py). nih.govmdpi.com This material demonstrates high selectivity and a remarkable adsorption capacity for copper(II) ions from aqueous solutions. The adsorption process is dependent on several factors, including pH, contact time, and temperature. The material's effectiveness stems from the strong chelating interaction between the nitrogen and oxygen atoms of the immobilized ligand and the Cu(II) ions. nih.govmdpi.com
The table below details the adsorption performance of the SiN-imd-py adsorbent for Cu(II).
| Parameter | Value/Condition | Reference |
|---|---|---|
| Adsorbent Material | Silica functionalized with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (SiN-imd-py) | nih.govmdpi.com |
| Target Ion | Copper(II) (Cu²⁺) | nih.govmdpi.com |
| Maximum Adsorption Capacity (q_max) | 100 mg/g | nih.govmdpi.com |
| Optimal pH | 6 | nih.govmdpi.com |
| Optimal Temperature | 25 °C | nih.govmdpi.com |
Theoretical studies have confirmed that the nitrogen atoms of the imidazole (B134444) and pyridine rings, along with the oxygen atom of the carbaldehyde group, act as the primary active sites for complexing with the copper ions. mdpi.com
Integration into Materials Science for Specific Chemical Functionalities (e.g., dye precursors)
The unique photophysical properties of the imidazo[1,2-a]pyridine core make it a valuable scaffold for materials science, particularly in the development of organic dyes and luminescent materials. The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key feature in some derivatives, leading to fluorescence with a large Stokes shift.
A series of solid-state luminescent dyes based on 2-phenylimidazo[1,2-a]pyridine (B181562) (PIP) has been developed, exhibiting a wide range of emission colors from blue to red. rsc.org The introduction of a hydroxyl group at the 2'-position of the phenyl ring (HPIP) induces ESIPT, resulting in green fluorescence. The emission color can be precisely tuned by introducing various aryl substituents onto the imidazo[1,2-a]pyridine core. The electron-withdrawing nature of the substituent and its position on the core directly influence the emission wavelength. rsc.org
While these compounds often have low quantum yields in solution, they become much stronger emitters in the solid state, making them suitable for applications in solid-state lighting and displays. rsc.org
The effect of substitution on the emission color of HPIP derivatives is summarized below.
| Compound Type | Substituent Effect | Resulting Emission Color/Wavelength | Reference |
|---|---|---|---|
| 2'-Hydroxy PIP (HPIP) | Base compound with ESIPT | Blue-Green (~500 nm) | rsc.org |
| Aryl-substituted HPIP | Increasing electron-withdrawing nature of aryl group | Red-shifted emission (longer wavelength) | rsc.org |
| Aryl-substituted HPIP | Substitution position: 6-aryl < 8-aryl < 6,8-diaryl | Progressive red shift in emission | rsc.org |
| 2'-Methoxy PIP (2'MeOPIP) | No ESIPT possible | Blue luminescence | rsc.org |
This tunable luminescence demonstrates the power of rational molecular design based on the 3-phenylimidazo[1,2-a]pyridin-2(3H)-one scaffold to create functional organic materials. rsc.org
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Imidazo[1,2-a]pyridin-2(3H)-one Chemistry
Despite considerable advances, the chemistry of imidazo[1,2-a]pyridin-2(3H)-ones is not without its hurdles. A primary challenge lies in the development of synthetic methodologies that are both efficient and broadly applicable. Many existing protocols for the synthesis and functionalization of the parent imidazo[1,2-a]pyridine (B132010) core rely on transition-metal catalysts, which can be expensive and toxic, or require harsh reaction conditions and pre-functionalized starting materials. nih.govicsr.in The direct, regioselective functionalization of the imidazo[1,2-a]pyridin-2(3H)-one scaffold, particularly at positions other than the electron-rich C3-position, remains a significant challenge. nih.gov
Furthermore, achieving structural diversity is a critical challenge. The synthesis of derivatives with varied substitution patterns on both the phenyl ring and the bicyclic core is often a multi-step and arduous process, limiting the rapid exploration of the chemical space. nih.gov This is a notable bottleneck in drug discovery efforts where large, diverse libraries of compounds are essential for screening. researchgate.netnih.gov
However, these challenges present immense opportunities. There is a growing demand for greener and more sustainable synthetic methods. icsr.innih.gov The development of catalyst-free reactions, or those utilizing earth-abundant metal catalysts, represents a significant area for innovation. rsc.orgrsc.org Moreover, the inherent reactivity of the imidazo[1,2-a]pyridine nucleus provides a rich playground for discovering novel transformations. The development of methods for late-stage functionalization, which would allow for the diversification of complex molecules at a late point in the synthetic sequence, is a particularly attractive opportunity. researchgate.net
Emerging Synthetic Strategies and Reaction Concepts
To overcome the aforementioned challenges, chemists are exploring a variety of innovative synthetic strategies. The direct C-H functionalization of the imidazo[1,2-a]pyridine core has emerged as a powerful tool, prized for its atom and step economy. nih.govrsc.org While much of this work has focused on the C3 position, new methods are beginning to target other sites on the heterocyclic ring system. rsc.org
Key Emerging Strategies:
Photoredox Catalysis: Visible-light-induced reactions are gaining prominence as a mild and sustainable approach for C-H functionalization. nih.govnih.gov This strategy has been successfully employed for the alkylation, arylation, and phosphorylation of the imidazo[1,2-a]pyridine scaffold, often under ambient conditions. nih.govmdpi.com For instance, visible-light-promoted trifluoroethylation and perfluoroalkylation have been achieved, showcasing the method's tolerance for a wide range of functional groups. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient route to complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials. rsc.orgmdpi.com These reactions are strategically designed to rapidly expand the accessible chemical space, which is highly valuable for drug discovery. nih.gov
Metal-Free Synthesis: There is a significant push towards developing synthetic protocols that avoid transition metals. researchgate.net Methods using iodine as a catalyst or catalyst-free multicomponent reactions under thermal or microwave conditions are being developed to construct the core and introduce functional groups in a more environmentally benign manner. nih.govacs.org
| Strategy | Typical Conditions | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Traditional Metal Catalysis | High temperatures, inert atmosphere, expensive catalysts (e.g., Pd, Rh) | Well-established, predictable reactivity | Cost, metal toxicity, harsh conditions, limited functional group tolerance | icsr.inrsc.org |
| Photoredox Catalysis | Visible light, room temperature, photocatalyst (e.g., iridium or ruthenium complexes, organic dyes) | Mild conditions, high functional group tolerance, sustainable energy source | Requires specialized equipment, catalyst can still be expensive | nih.govnih.govmdpi.com |
| Multicomponent Reactions (MCRs) | One-pot, often catalyst-free or with simple catalysts (e.g., I2) | High atom economy, rapid complexity generation, operational simplicity | Substrate scope can be limited, mechanism can be complex | nih.govrsc.orgmdpi.com |
Advancements in Characterization and Computational Techniques
The unambiguous characterization of novel 3-phenylimidazo[1,2-a]pyridin-2(3H)-one derivatives is paramount. Modern analytical techniques are indispensable in this regard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to confirm the molecular formula and connectivity of newly synthesized compounds. mdpi.comnih.gov For complex structures or where stereochemistry is a factor, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed. In cases where single crystals can be grown, X-ray crystallography provides definitive proof of structure.
In parallel with these experimental techniques, computational chemistry has become a powerful predictive and explanatory tool. acs.org Density Functional Theory (DFT) calculations are increasingly used to:
Elucidate Reaction Mechanisms: DFT can model reaction pathways, helping to understand the formation of intermediates and transition states, and explain observed regioselectivity. acs.org
Predict Reactivity: Calculation of parameters like Frontier Molecular Orbital (FMO) energies (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic or nucleophilic attack. acs.orgnih.gov
Interpret Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and other spectroscopic properties, aiding in the interpretation of experimental data. nih.gov
Guide Drug Design: Computational docking studies can predict the binding affinity of derivatives to biological targets, helping to prioritize compounds for synthesis and biological evaluation. acs.orgbiorxiv.org
Strategic Directions for Chemical Space Expansion
Expanding the chemical space around the this compound core is crucial for discovering new properties and applications. Future strategies will likely focus on several key areas:
Late-Stage Functionalization: Developing reactions that can modify a complex, pre-formed scaffold is a highly efficient strategy. This allows for the rapid creation of a library of analogues from a common intermediate. C-H functionalization is a prime example of this approach. researchgate.netnih.gov
Diversification at Multiple Positions: While the C3-position is the most readily functionalized, future work will need to focus on developing selective methods for derivatization at other positions of the imidazo[1,2-a]pyridine ring (C5, C6, C7, C8) as well as on the C2-phenyl group. rsc.orgnih.gov This will allow for a more thorough exploration of structure-activity relationships.
Scaffold Hopping and Bioisosteric Replacement: The core itself can be modified. For example, replacing the phenyl group with other aryl or heteroaryl moieties, or modifying the imidazo[1,2-a]pyridine core to related scaffolds like imidazo[1,2-a]pyrimidines, can lead to compounds with novel properties. rsc.orgrsc.org
| Position | Functionalization Strategy | Example Functional Groups Introduced | Reference |
|---|---|---|---|
| C3 | Photoredox Catalysis, MCRs, Radical Reactions | Aryl, alkyl, trifluoromethyl, cyano, phosphoryl, aminoalkyl | nih.govnih.govmdpi.com |
| C2-Phenyl | Use of substituted starting materials (e.g., substituted 2-bromoacetophenones) | Methoxy, chloro, bromo, methyl | mdpi.comnih.gov |
| Pyridine (B92270) Ring (C5, C6, C7, C8) | Use of substituted 2-aminopyridines | Methyl, chloro, bromo | mdpi.comnih.gov |
| Core Scaffold | Scaffold hopping (e.g., using 2-aminopyrimidine (B69317) instead of 2-aminopyridine) | Imidazo[1,2-a]pyrimidine (B1208166), Imidazo[1,2-a]pyrazine | rsc.orgrsc.org |
Synergistic Approaches between Synthetic and Theoretical Chemistry
The future of research on this compound and its analogues will increasingly rely on a close partnership between synthetic and theoretical chemistry. This synergy creates a powerful feedback loop:
Theory Guides Synthesis: Computational studies can predict the most promising synthetic routes, identify substrates that are likely to be successful, and explain unexpected experimental outcomes. acs.org For example, DFT calculations can help rationalize the regioselectivity of a C-H functionalization reaction, saving significant experimental effort. acs.orgnih.gov
Synthesis Validates Theory: The synthesis and characterization of new compounds provide crucial data to validate and refine theoretical models. nih.gov When a synthetic outcome matches a computational prediction, it builds confidence in the theoretical models, allowing them to be applied to more complex systems.
Accelerated Discovery: This integrated approach accelerates the discovery cycle. Instead of relying on trial-and-error, researchers can use computational screening to identify high-priority target molecules. biorxiv.org Synthetic chemists can then focus their efforts on these promising candidates, leading to a more efficient discovery process for new materials and therapeutic agents.
By embracing the challenges as opportunities and leveraging emerging strategies in synthesis and computation, the scientific community is well-positioned to continue unlocking the vast potential held within the this compound scaffold.
Q & A
Q. How can I optimize the synthesis of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one to improve yield and purity?
Methodological Answer: Ultrasound-assisted synthesis (e.g., 20 kHz frequency, 60% amplitude) significantly enhances reaction efficiency by promoting rapid mixing and reducing side reactions. Use PEG-400 as a solvent with K₂CO₃ as a base, and monitor progress via TLC. Post-reaction, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/hexanes gradient) . For derivatives, consider NaI or NaCl for protein removal during purification .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer: Combine solvent extraction (ethyl acetate) with column chromatography (silica gel, ethyl acetate/hexanes). For complex mixtures, employ sequential precipitation using cold ethanol or isopropanol to remove salts and polymers. Assess purity via HPLC (A260/A280 ratio >1.8) and confirm structural integrity with NMR and LC-MS .
Q. How do I assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (4°C to 40°C) over 4–12 weeks. Monitor degradation via LC-MS/MS, focusing on oxidation byproducts (e.g., imidazole ring cleavage). Store lyophilized samples at −80°C in amber vials to minimize ROS-mediated degradation .
Advanced Research Questions
Q. What advanced analytical methods validate the structural and functional integrity of this compound?
Methodological Answer: Use LC-MS/MS with pentafluorobenzyl hydroxylamine (PFBHA) derivatization to detect trace oxidation products (e.g., aldehydes). Pair with high-resolution NMR (¹³C/¹H) to confirm stereochemistry. For biological samples, employ selective ion monitoring (SIM) to distinguish adducts from matrix interference .
Q. How should I resolve contradictions in experimental data, such as inconsistent antioxidant effects on compound stability?
Methodological Answer: Antioxidants like BHT or TEMPO may not affect stability if ROS generation is minimal during synthesis. Validate via controlled experiments: compare antioxidant-free vs. antioxidant-supplemented protocols using ANOVA (P < 0.05). If no statistical difference is observed, prioritize workflow simplicity (e.g., omit antioxidants) .
Q. What experimental designs are robust for studying the biological activity of this compound derivatives?
Methodological Answer: For cytotoxicity assays, use nuclear and mitochondrial DNA isolation protocols to quantify adduct formation (e.g., M1G-like lesions). Compare LC-MS/MS data across tissues (e.g., liver vs. heart) to identify organ-specific metabolic pathways. Include positive controls (e.g., ROS-exposed DNA) to calibrate damage thresholds .
Q. How can computational modeling enhance the design of this compound analogs with improved activity?
Methodological Answer: Perform 3D-QSAR and molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., aldehyde dehydrogenase 1A1). Validate predictions by synthesizing top-scoring analogs and testing inhibitory activity in vitro .
Q. What strategies ensure reproducibility of this compound studies across laboratories?
Methodological Answer: Standardize DNA isolation protocols (e.g., phenol-free extraction at 4°C) to minimize artifacts. Share raw LC-MS/MS data (m/z, retention times) and statistical scripts (R/Python) for cross-lab validation. Use internal standards (e.g., isotopically labeled analogs) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
